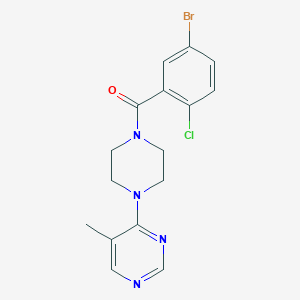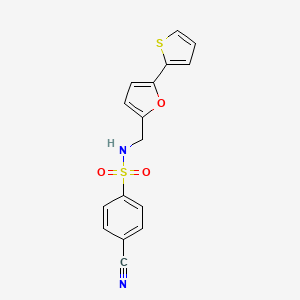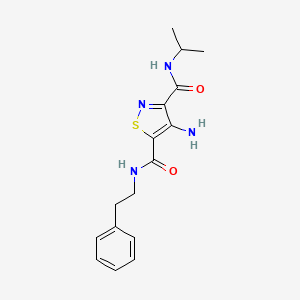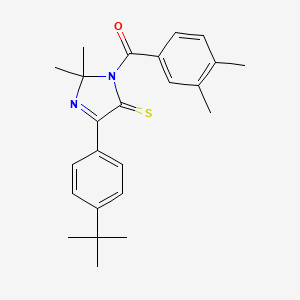
5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry :
- The imidazole derivative has been used in the synthesis of various heterocyclic compounds, demonstrating potential in medicinal chemistry. For example, the synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and their evaluation for cytotoxic effects on noncancer and cancer cells have been reported (Meriç, Incesu, & Hatipoğlu, 2008). Additionally, derivatives of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, which are similar in structure to the queried compound, have been synthesized and evaluated for their dual inhibitory action on enzymes like 5-lipoxygenase and cyclooxygenase (Unangst et al., 1994).
Electroactive Paramagnetic Materials :
- Imidazole derivatives have been studied for their potential in creating electroactive paramagnetic materials. For instance, the Suzuki–Miyaura reaction has been utilized for modifying phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series, which are of interest as electroactive paramagnetic materials (Ten et al., 2018).
Crystallography and Molecular Structure Analysis :
- The molecular structure of similar compounds, such as xylometazoline hydrochloride, which includes an imidazole ring, has been determined using X-ray crystallography. This provides insights into the conformation and interaction of these compounds at their target sites (Ghose & Dattagupta, 1986).
Synthesis of Novel Compounds with Potential Biological Activities :
- Novel derivatives containing imidazole rings have been synthesized and evaluated for their biological activities, such as antioxidant, antimicrobial, and urease inhibitory activities. For example, synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives containing imidazole rings and their evaluation for these activities have been documented (Khan et al., 2010).
Potential in Material Science and Polymer Chemistry :
- Imidazole derivatives have been used in material science, particularly in the synthesis of donor-acceptor type polymers. A study on the synthesis of a new benzimidazole derivative as the acceptor unit in donor-acceptor-donor type polymers highlights this application (Ozelcaglayan et al., 2012).
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-15-8-9-18(14-16(15)2)21(27)26-22(28)20(25-24(26,6)7)17-10-12-19(13-11-17)23(3,4)5/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUIUWIRSLVIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

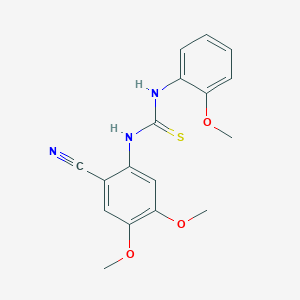
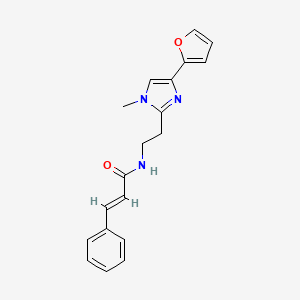

![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
